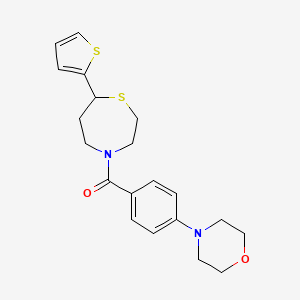

(4-Morpholinophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Descripción

Propiedades

IUPAC Name |

(4-morpholin-4-ylphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S2/c23-20(16-3-5-17(6-4-16)21-9-12-24-13-10-21)22-8-7-19(26-15-11-22)18-2-1-14-25-18/h1-6,14,19H,7-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSMDBZFPFUKPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Mode of Action

Without specific target information, the exact mode of action for this compound remains unclear. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, or dipole-dipole interactions.

Pharmacokinetics

Its bioavailability, half-life, and clearance rate remain unknown.

Actividad Biológica

The compound (4-Morpholinophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule with the molecular formula . This compound features a morpholine ring and a thiazepane structure, linked through a ketone functional group, alongside a thiophene moiety. Its unique structural attributes suggest potential biological activities, particularly in medicinal chemistry.

The compound's structure can be represented as follows:

Key Structural Features

- Morpholine Ring : Known for its role in enhancing solubility and bioavailability.

- Thiazepane Structure : Imparts unique pharmacological properties.

- Thiophene Moiety : Contributes to the compound's electronic properties.

Synthesis

The synthesis of this compound typically involves multi-step processes. Recent advancements include microwave-assisted synthesis techniques that enhance yields and reduce reaction times significantly.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities. Preliminary studies suggest potential applications in the following areas:

1. Anticancer Activity

- Inhibitory effects on cancer cell proliferation have been observed in vitro. The compound may interact with specific cellular pathways involved in tumor growth.

2. Neuropharmacological Effects

- Similar compounds have shown activity against serotonin receptors, suggesting potential applications in treating mood disorders and anxiety .

3. Antimicrobial Properties

- Preliminary tests indicate effectiveness against certain bacterial strains, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals the uniqueness of this compound in terms of biological activity.

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 2-Chlorophenyl(morpholin-4-yl)methanone | Chlorinated phenyl and morpholine | Antimicrobial | Lacks thiazepane structure |

| 7-Methylthieno[2,3-e][1,4]diazepin | Diazepine instead of thiazepane | CNS activity | Different ring structure |

| 6-(Thiophen-2-ylmethyl)-6,7-dihydro-pyrrolo[3,4-b]pyridin | Pyrrolidine derivative with thiophene | Anticancer | Different heterocyclic system |

The inclusion of both morpholine and thiazepane rings in this compound provides distinct pharmacological properties not found in other compounds listed.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogs from literature:

Key Observations :

- Morpholine vs. Sulfone/Sulfoxide : The morpholine group in the target compound improves hydrophilicity compared to the sulfone in , which may enhance metabolic stability but reduce membrane permeability.

- Thiazepane vs.

- Thiophene vs. Fluorine : The thiophene moiety in the target compound provides π-π stacking capabilities, contrasting with the electron-withdrawing fluorine in , which may strengthen hydrogen bonding.

Critical Analysis :

- Bhole & Bhusari’s thiadiazole derivatives () exhibit antitumor activity, suggesting the target compound’s thiazepane-thiophene system could similarly interact with DNA or kinase domains.

- The fluorine atom in may confer metabolic resistance, whereas the thiophene in the target compound could increase off-target binding risks.

Insights :

- The target compound’s synthesis may require specialized conditions (e.g., catalytic morpholine incorporation) compared to the straightforward condensation used for thiadiazoles () or thiazolidinones ().

Q & A

Q. What are the common synthetic routes for (4-Morpholinophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Thiazepane ring formation : Cyclization of precursors like 2-aminoethanethiol derivatives with chalcones under basic conditions (e.g., triethylamine or piperidine as catalysts) .

- Morpholine integration : Coupling via nucleophilic acyl substitution or condensation reactions. Solvent choice (e.g., DCM, THF) and temperature (40–80°C) are critical for yield optimization .

- Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography ensures >95% purity .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry .

- X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., π-stacking in thiophene/morpholine moieties) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization involves:

- Design of Experiments (DOE) : Varying temperature, solvent polarity, and catalyst loading to identify optimal parameters .

- Real-time monitoring : Use Thin-Layer Chromatography (TLC) or in-situ FTIR to track reaction progress .

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while non-polar solvents improve cyclization efficiency .

Q. How can contradictions in reported structural data (e.g., bond angles, conformers) be resolved?

- Cross-validation : Combine X-ray crystallography with computational methods (DFT calculations) to reconcile discrepancies in torsional angles or ring puckering .

- Dynamic NMR : Assess conformational flexibility in solution, particularly for the thiazepane ring .

- Crystallographic refinement : Use high-resolution datasets (≤1.0 Å) and SHELX software for precise electron density mapping .

Q. What methodologies are suitable for elucidating the pharmacological mechanism of this compound?

- Molecular docking : Simulate interactions with target proteins (e.g., kinases, GPCRs) to predict binding modes and affinity .

- Mutagenesis studies : Alter key residues in the target protein to validate binding sites identified via docking .

- In vitro assays : Measure IC values against disease-relevant enzymes (e.g., HDACs, proteases) to correlate structure-activity relationships (SAR) .

Q. How can unknown physical properties (e.g., melting point, solubility) be determined experimentally?

- Differential Scanning Calorimetry (DSC) : Measures melting point and thermal stability .

- HPLC solubility profiling : Test solubility in buffered solutions (pH 1–13) and organic solvents .

- Hygroscopicity tests : Expose the compound to controlled humidity levels to assess moisture absorption .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Analog synthesis : Modify substituents (e.g., replace thiophene with furan or halogens) to probe electronic effects .

- Bioactivity screening : Test analogs in cell-based assays (e.g., cytotoxicity, anti-inflammatory) to identify critical functional groups .

- Computational modeling : Use QSAR models to predict activity trends and guide synthetic prioritization .

Q. Methodological Notes

- For structural contradictions, emphasize multi-technique validation over single-study claims .

- Pharmacological studies should integrate both in silico and in vitro approaches to minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.